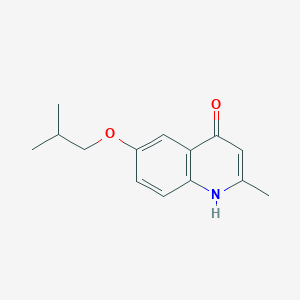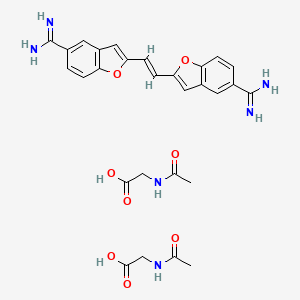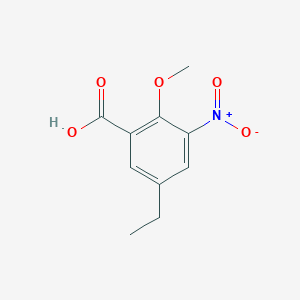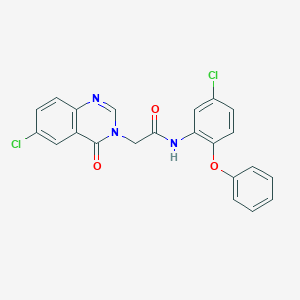![molecular formula C24H21N3O3S2 B12046567 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B12046567.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-{(E)-[4-(ベンジルオキシ)-3-メトキシフェニル]メチリデン}アセトヒドラジドは、ベンゾチアゾール誘導体のクラスに属する複雑な有機化合物です。
製法
合成ルートと反応条件
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-{(E)-[4-(ベンジルオキシ)-3-メトキシフェニル]メチリデン}アセトヒドラジドの合成は、一般的に複数ステップのプロセスを伴います。最初のステップは、多くの場合、ベンゾチアゾールコアの形成を含み、その後、スルファニル基が導入されます。最後のステップは、中間体を適切なヒドラジドおよびアルデヒドと縮合させて、目的の化合物を形成します。反応条件は通常、高い収率と純度を確保するために、制御された温度、特定の溶媒、および触媒を必要とします。
工業的生産方法
この化合物の工業的生産には、同様の合成ルートが用いられる可能性がありますが、より大規模になります。プロセスは、効率性、費用対効果、および安全性のために最適化されています。これには、工業用グレードの試薬、自動化された反応システム、および規制基準への適合性と一貫性を確保するための厳格な品質管理対策が含まれます。
化学反応解析
反応の種類
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-{(E)-[4-(ベンジルオキシ)-3-メトキシフェニル]メチリデン}アセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、対応するアミンまたはアルコールを形成する可能性があります。
置換: この化合物は、求核置換反応または求電子置換反応に参加することができ、さまざまな誘導体を形成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的ハイドロジェネーションなどの還元剤が頻繁に使用されます。
置換: ハロアルカン、アシルクロリド、スルホニルクロリドなどの試薬は、置換反応で一般的に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元はアミンまたはアルコールを生成する可能性があります。置換反応は、さまざまな官能基を持つさまざまな誘導体をもたらす可能性があります。
科学研究への応用
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-{(E)-[4-(ベンジルオキシ)-3-メトキシフェニル]メチリデン}アセトヒドラジドは、いくつかの科学研究用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応の試薬として使用されます。
生物学: この化合物は、抗菌、抗真菌、抗がんなどの潜在的な生物活性を研究されています。
医学: がんや感染症など、さまざまな病気に対する治療薬としての可能性を調べるための研究が進行中です。
産業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the benzothiazole core, followed by the introduction of the sulfanyl group. The final step involves the condensation of the intermediate with the appropriate hydrazide and aldehyde to form the desired compound. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-{(E)-[4-(ベンジルオキシ)-3-メトキシフェニル]メチリデン}アセトヒドラジドの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、特定の酵素、受容体、またはシグナル伝達経路を阻害または活性化し、観察された生物学的効果をもたらす可能性があります。正確なメカニズムは、特定の用途と研究されている生物システムによって異なる場合があります。
類似の化合物との比較
類似の化合物
- 2-(1,3-ベンゾチアゾール-2-イルスルファニル)アセトヒドラジド
- 2-(1,3-ベンゾチアゾール-2-イルチオ)アセトヒドラジド
- 2-ベンゾチアゾール-2-イルチオアセチルヒドラジド
独自性
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-{(E)-[4-(ベンジルオキシ)-3-メトキシフェニル]メチリデン}アセトヒドラジドは、特定の構造的特徴により、独特の化学的および生物学的特性を付与するため、独特です。
類似化合物との比較
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzothiazol-2-ylthio)acetohydrazide
- 2-benzothiazol-2-ylthioacetylhydrazide
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C24H21N3O3S2 |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21N3O3S2/c1-29-21-13-18(11-12-20(21)30-15-17-7-3-2-4-8-17)14-25-27-23(28)16-31-24-26-19-9-5-6-10-22(19)32-24/h2-14H,15-16H2,1H3,(H,27,28)/b25-14+ |
InChIキー |
DYSVMDJEOKWMBO-AFUMVMLFSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4 |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12046488.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate](/img/structure/B12046492.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046515.png)

![9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12046539.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12046554.png)


![1-heptyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12046562.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12046574.png)

